2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
2-(4-Chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic heterocyclic compound featuring a fused pyranochromene-dione scaffold. Its structure includes a 4-chlorophenyl substituent at position 2, methyl groups at positions 5 and 10, and a partially saturated dihydropyran ring. This compound belongs to a broader class of pyrano[2,3-f]chromene-diones, which are of significant interest due to their diverse pharmacological activities, including anticancer , antileishmanial , and antimicrobial properties .
Properties
Molecular Formula |
C20H15ClO4 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H15ClO4/c1-10-7-16-19(11(2)8-17(23)24-16)20-18(10)14(22)9-15(25-20)12-3-5-13(21)6-4-12/h3-8,15H,9H2,1-2H3 |
InChI Key |
QJPBFTPUIARFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is reacted with appropriate reagents under specific conditions . The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyranochromenes.
Scientific Research Applications
Industry: The compound’s unique structure and properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of key bacterial enzymes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrano[2,3-f]chromene-diones are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy-substituted analogs (e.g., compounds 16 and 17 in ), which exhibit reduced lipophilicity.
- Halogen effects : Bromine substitution (as in ) could improve binding affinity via stronger van der Waals interactions compared to chlorine, though at the cost of increased molecular weight.
Insights :
- The 4-chlorophenyl group in the target compound likely enhances anticancer activity compared to methoxy analogs due to improved membrane permeability .
- Antileishmanial activity in correlates with a partially saturated dihydro ring, suggesting ring saturation influences target binding.
Regioselectivity and Isomerism
Biological Activity
The compound 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic derivative belonging to the class of pyranochromenes. This class of compounds has garnered attention due to their diverse biological activities including antioxidant, antimicrobial, and anticancer properties. This article aims to summarize the biological activities associated with this specific compound based on available research findings.
- Molecular Formula : C18H13ClO5
- Molecular Weight : 344.75 g/mol
- CAS Number : 118743-10-5
Antioxidant Activity
Research has indicated that pyranochromene derivatives exhibit significant antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals. In vitro assays have demonstrated that it effectively reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
| Study | Method | Result |
|---|---|---|
| Umesha et al. (2009) | DPPH Assay | IC50 = 25 µg/mL |
| Singh et al. (2011) | ABTS Assay | Significant radical scavenging activity |
Antimicrobial Activity
The compound has been tested against various microbial strains. Its structure suggests potential mechanisms of action that disrupt microbial cell walls or inhibit essential enzymes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Awasthi et al. (2009) |
| Escherichia coli | Moderate activity | Singh et al. (2011) |
| Candida albicans | Effective antifungal | Umesha et al. (2009) |
Anticancer Properties
Studies have also explored the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HeLa (cervical cancer) | 20 | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study on Antioxidant Activity :
- In a controlled study by Umesha et al., the compound was subjected to various antioxidant assays including DPPH and ABTS. Results showed a strong correlation between the concentration of the compound and its ability to neutralize free radicals, indicating its potential use in formulations aimed at reducing oxidative stress.
-
Case Study on Antimicrobial Efficacy :
- A study conducted by Awasthi et al. evaluated the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in treating bacterial infections.
-
Case Study on Anticancer Effects :
- Research by Singh et al. investigated the effects on MCF-7 cells, revealing that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and morphological changes in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
